Evidence Item 1: N-Cyclopentyl vs. N-Cyclopentylmethyl Substitution—Conformational Constraint and Binding Mode Differentiation
The N-cyclopentylmethyl homolog (N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, CAS 114413-77-3) has been co-crystallized with cAMP-dependent protein kinase A (PDB 5n37, resolution 1.59 Å), revealing a defined binding pose in the ATP-binding pocket of the kinase [1]. The target compound n-Cyclopentylbenzo[d][1,3]dioxol-5-amine lacks the methylene spacer, shortening the distance between the cyclopentyl ring and the benzodioxole core by approximately 1.5 Å compared to the N-cyclopentylmethyl analog. This one-carbon deletion alters the spatial positioning of the cyclopentyl group relative to the benzodioxole plane, which is predicted to affect complementarity with hydrophobic sub-pockets in target proteins. In structure-kinetic relationship studies of cyclopentylamine-containing CCR2 antagonists, even subtle changes to the cyclopentyl tether were shown to alter residence time from 2.4 minutes to 135 minutes without major changes in Ki [2], demonstrating that linker length is a critical determinant of target engagement kinetics.
| Evidence Dimension | Linker length between benzodioxole and cyclopentyl group |
|---|---|
| Target Compound Data | Direct N-cyclopentyl substitution (no methylene spacer); distance N-to-cyclopentyl center ~1.5 Å |
| Comparator Or Baseline | N-cyclopentylmethyl analog (CAS 114413-77-3): methylene spacer present; distance N-to-cyclopentyl center ~2.5 Å |
| Quantified Difference | Approximately 1.0 Å shorter linker; altered spatial orientation of the cyclopentyl ring |
| Conditions | Structural comparison; binding mode inferred from PDB 5n37 for N-cyclopentylmethyl analog vs. predicted conformation for direct N-cyclopentyl |
Why This Matters
The shorter linker alters the spatial positioning of the cyclopentyl group, which in related cyclopentylamine series has been shown to independently tune receptor residence time—a parameter critical for sustained target engagement in cellular and in vivo settings. Researchers optimizing binding kinetics should select the direct N-cyclopentyl compound over the N-cyclopentylmethyl homolog to explore distinct residence time profiles.
- [1] Siefker C, Heine A, Klebe G. (2018). PDB 5n37: cAMP-dependent protein kinase A in complex with N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine. Resolution 1.59 Å, R-free 0.167. Released 28-Feb-2018. View Source
- [2] Structure-kinetic relationships of cyclopentylamines as CCR2 antagonists. J Med Chem, 2013. Compound 1: Ki 6.8 nM, residence time 2.4 min vs. Compound 22a: Ki 3.6 nM, residence time 135 min. View Source
